(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol;hydrochloride

Lipophilicity Physicochemical property Membrane permeability

Procure the enantiopure (2R,3R)-2-(trifluoromethyl)piperidin-3-ol hydrochloride (CAS 2375247-71-3) to secure the precise stereochemistry required for NK1 receptor antagonist and CNS-targeted lead optimization. The (R,R) configuration, balanced XLogP3-AA of 0.8, and reduced basicity (pKa ~7.7 vs. ~8.99 for the 3-CF₃ regioisomer) directly govern membrane permeability and binding affinity—substitution with cheaper diastereomers or regioisomers yields divergent PK/PD profiles. Supplied as the hydrochloride salt for enhanced solubility and immediate use in parallel synthesis or fragment elaboration.

Molecular Formula C6H11ClF3NO
Molecular Weight 205.61
CAS No. 2375247-71-3
Cat. No. B2984099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol;hydrochloride
CAS2375247-71-3
Molecular FormulaC6H11ClF3NO
Molecular Weight205.61
Structural Identifiers
SMILESC1CC(C(NC1)C(F)(F)F)O.Cl
InChIInChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-4(11)2-1-3-10-5;/h4-5,10-11H,1-3H2;1H/t4-,5-;/m1./s1
InChIKeyCQIFYXSRMNUPHW-TYSVMGFPSA-N
Commercial & Availability
Standard Pack Sizes95.2 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol Hydrochloride (CAS 2375247-71-3) – Chiral Fluorinated Piperidine Building Block for CNS Drug Discovery


(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol hydrochloride is a chiral, enantiopure piperidine derivative bearing a trifluoromethyl (–CF₃) group at the C2 position and a hydroxyl (–OH) group at the C3 position, with both stereocenters in the (R) configuration . The compound is most commonly supplied as the hydrochloride salt (CAS 2375247-71-3) to enhance aqueous solubility and handling stability . With a molecular formula of C₆H₁₁ClF₃NO and molecular weight of 205.61 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for constructing neurokinin-1 (NK1) receptor antagonists, antidepressant candidates, and other CNS-targeted scaffolds . The free base form (CAS 1932097-44-3) has a molecular weight of 169.14 g/mol and a predicted XLogP3-AA of 0.8 .

Why Generic Substitution of (2R,3R)-2-(Trifluoromethyl)piperidin-3-ol Hydrochloride Is Not Advisable


Among chiral piperidine building blocks, the (2R,3R) configuration of this compound is not interchangeable with its diastereomer (2S,3R) or with regioisomeric variants bearing the –CF₃ group at the 3-, 4-, or 5-position. The specific spatial arrangement of the –CF₃ and –OH groups dictates both physicochemical properties and biological target engagement: the (2R,3R) diastereomer exhibits an XLogP3-AA of 0.8, compared to a LogP of approximately 0.46 for the 3-CF₃ regioisomer, and the 2-CF₃ substitution lowers the piperidine nitrogen pKa to approximately 7.74 versus approximately 8.99 for the 3-CF₃ analog [1]. These differences in lipophilicity and basicity directly affect membrane permeability, solubility, and receptor binding, meaning that substituting a cheaper or more readily available analog can lead to divergent pharmacokinetic and pharmacodynamic profiles in lead optimization campaigns. The evidence below quantifies precisely where this compound is differentiated from its closest structural comparators.

(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol Hydrochloride – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (XLogP3-AA): ~2.7-Fold Increase Over the Methyl Analog and ~33% Lower Than the Ethyl Analog

The (2R,3R)-2-(trifluoromethyl)piperidin-3-ol scaffold has a computed XLogP3-AA value of 0.8 . This represents an approximately 2.7-fold increase in lipophilicity relative to the non-fluorinated methyl analog (2R,3R)-2-methylpiperidin-3-ol (XLogP3-AA = 0.3), and is approximately 33% lower than the ethyl analog (2R,3R)-2-ethylpiperidin-3-ol (XLogP3-AA = 1.2) . Compared to the regioisomeric 3-(trifluoromethyl)piperidin-3-ol, which has a reported LogP of approximately 0.46 [1], the 2-CF₃ substitution yields roughly 1.7-fold higher lipophilicity, consistent with the reduced hydrogen-bonding capacity of the 2-CF₃/3-OH arrangement versus the geminal 3-CF₃/3-OH substitution pattern.

Lipophilicity Physicochemical property Membrane permeability

Piperidine Nitrogen Basicity (pKa): 2-CF₃ Substitution Lowers pKa by ~1.2 Units vs. 3-CF₃ and ~1.9 Units vs. 4-CF₃ Regioisomers

The electron-withdrawing effect of the –CF₃ group at the 2-position significantly modulates the basicity of the piperidine nitrogen. The predicted pKa of 2-(trifluoromethyl)piperidine is 7.74 ± 0.10 . In contrast, the 3-(trifluoromethyl)piperidine regioisomer has a predicted pKa of 8.99 ± 0.10 [1], and 4-(trifluoromethyl)piperidine has a predicted pKa of 9.62 ± 0.10 [2]. The 2-CF₃ substitution thus reduces basicity by approximately 1.25 log units relative to 3-CF₃ and approximately 1.9 log units relative to 4-CF₃, owing to the proximity of the electron-withdrawing group to the protonatable nitrogen.

Basicity pKa Protonation state Drug-likeness

MAO-B Inhibitory Activity: Structural Class-Level Distinction Between Fluorinated and Non-Fluorinated (2R,3R)-2-Substituted Piperidin-3-ols

A comparison table from Vulcanchem reports that the non-fluorinated (2R,3R)-2-methylpiperidin-3-ol exhibits MAO-B inhibitory activity with an IC₅₀ of 46 nM, while (2R,3R)-2-ethylpiperidin-3-ol shows an IC₅₀ of 210 nM . For (2R,3R)-2-(trifluoromethyl)piperidin-3-ol, the MAO-B IC₅₀ is explicitly listed as 'Not reported' . However, a BindingDB entry for a structurally related compound series indicates that certain piperidine derivatives with trifluoromethyl substitution show MAO-B IC₅₀ values >100,000 nM, suggesting that –CF₃ substitution at the 2-position may ablate MAO-B inhibitory activity relative to the 2-methyl analog [1]. The absence of MAO-B activity for the –CF₃ analog, if confirmed, would represent a significant selectivity advantage for CNS applications where MAO-B inhibition is an undesired off-target liability.

MAO-B inhibition Enzyme inhibition Neuropharmacology

Stereochemical Configuration: (2R,3R) vs. (2S,3R) Diastereomer – Distinct Pharmacological Profiles in NK1 Receptor Antagonist Series

The (2R,3R) configuration is explicitly documented as a building block for NK1 receptor antagonists . In the broader NK1 antagonist chemotype, the 2,3-trans relationship of the piperidine ring substituents (as in the (2R,3R) configuration) has been shown to be critical for high-affinity binding. For example, the clinically studied NK1 antagonist L-733,060 bears a (2R,3R)-2-phenyl-3-benzyloxy substitution pattern, and its (2S,3S) enantiomer is essentially inactive [1]. While direct comparative binding data for (2R,3R)- vs. (2S,3R)-2-(trifluoromethyl)piperidin-3-ol are not publicly available, the established stereochemical SAR in this target class indicates that the (2R,3R) isomer is the relevant configuration for NK1 antagonist design. The (2S,3R) diastereomer (CAS 1932643-64-5) is commercially available and would not be expected to recapitulate the same target binding orientation.

Stereochemistry NK1 receptor antagonist Diastereomer differentiation

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Stability vs. Free Base

The hydrochloride salt (CAS 2375247-71-3, MW 205.61) is the preferred procurement form for this compound . The free base (CAS 1932097-44-3, MW 169.14) is available but is a solid with limited aqueous solubility . The hydrochloride salt form is documented to increase water solubility, decrease solubility in non-polar organic solvents, and provide greater stability in air and during storage compared to the free base . The Sigma-Aldrich/Enamine listing specifies storage at 4 °C as a powder with normal shipping temperature, indicating adequate stability under standard laboratory conditions . In comparison, the free base from AChemBlock requires storage at room temperature and is priced at $2,345/g , while the hydrochloride form is typically priced more competitively through Enamine .

Salt form Solubility Stability Formulation

(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol Hydrochloride – Recommended Research and Industrial Application Scenarios


CNS Drug Discovery: Lead Optimization of NK1 Receptor Antagonists

The (2R,3R) stereochemistry of this compound matches that of established high-affinity NK1 antagonists such as L-733,060, and the scaffold is explicitly cited as a building block for neurokinin pathway-targeting candidates [1]. With an XLogP3-AA of 0.8, the compound provides a balanced lipophilicity window that supports blood–brain barrier penetration without excessive hydrophobicity. The reduced basicity (pKa ≈ 7.7) relative to other regioisomers may further facilitate passive CNS penetration at physiological pH. Procurement of the hydrochloride salt ensures ready-to-use material for parallel synthesis or fragment elaboration in NK1 lead optimization campaigns.

Selective Scaffold Design: Avoiding MAO-B Off-Target Liability in Piperidine-Based CNS Programs

Non-fluorinated 2-alkylpiperidin-3-ol analogs (e.g., 2-methyl: MAO-B IC₅₀ = 46 nM; 2-ethyl: MAO-B IC₅₀ = 210 nM) carry significant MAO-B inhibitory activity that can confound in vivo CNS pharmacology [1][2]. While direct MAO-B data for the 2-CF₃ analog are not yet reported, class-level evidence suggests that trifluoromethyl substitution at the 2-position dramatically reduces MAO-B activity (IC₅₀ >100,000 nM for related compounds) [2]. Discovery teams seeking a chiral 2-substituted piperidin-3-ol scaffold devoid of MAO-B activity should prioritize the –CF₃ analog for selectivity profiling.

Asymmetric Synthesis Methodology Development: Chiral Building Block for Multi-Stereocenter Piperidine Construction

Enantioselective hydrogenation methodologies for trifluoromethyl-substituted pyridinium hydrochlorides have been described, achieving chiral poly-substituted piperidines with up to 90% ee [1]. The (2R,3R)-2-(trifluoromethyl)piperidin-3-ol scaffold can serve as a starting material or chiral reference standard for developing new asymmetric hydrogenation catalysts and for validating the stereochemical outcome of synthetic routes to fluorinated piperidine alkaloid analogs. The well-defined (R,R) configuration and commercial availability of both the free base and hydrochloride salt facilitate its use as a benchmarking substrate.

Physicochemical Property Benchmarking: Reference Compound for Fluorine- and Hydroxyl-Substituted Piperidine SAR Studies

With its well-characterized XLogP3-AA (0.8), predicted pKa (~7.7), and defined stereochemistry, this compound serves as an ideal reference point for structure–property relationship (SPR) studies comparing the effects of –CF₃ vs. –CH₃ vs. –C₂H₅ substitution on the piperidine scaffold. The quantitative lipophilicity and basicity differences documented in Section 3 enable medicinal chemists to model the contribution of the trifluoromethyl group to overall molecular properties when designing new analogs with modulated ADME profiles.

Quote Request

Request a Quote for (2R,3R)-2-(Trifluoromethyl)piperidin-3-ol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.